Anizatrectinib is a novel small-molecule compound designed to selectively inhibit neurotrophic receptor tyrosine kinase 1, which is implicated in various cancers, particularly those driven by abnormal signaling pathways associated with this receptor. This compound has garnered attention due to its potential therapeutic benefits in treating tumors that express neurotrophic receptor tyrosine kinase 1, especially in cases resistant to conventional therapies.
Anizatrectinib was developed through a collaborative effort involving various research institutions and pharmaceutical companies focused on targeted cancer therapies. The compound's development is part of an ongoing trend in oncology to create drugs that specifically target molecular abnormalities in cancer cells.
Anizatrectinib falls under the category of tyrosine kinase inhibitors. These inhibitors are a class of drugs commonly used in cancer treatment that work by blocking the action of enzymes known as tyrosine kinases, which are involved in the signaling pathways that regulate cell division and survival.
The synthesis of Anizatrectinib involves several key steps that utilize advanced organic chemistry techniques to create a complex structure with high specificity for its target. The primary method includes:
The synthesis may involve reactions such as acylation or Michael addition, where unsaturated compounds react with nucleophiles to form more complex structures. Detailed reaction conditions, including temperature, solvent choice, and catalysts, are crucial for optimizing yield and purity.
Anizatrectinib's molecular structure can be characterized by its unique arrangement of atoms that confer its inhibitory properties. The compound typically features:
The molecular formula and weight can be derived from its structure, providing insights into its pharmacokinetic properties. For example, molecular weight calculations help predict absorption and distribution characteristics in biological systems.
Anizatrectinib undergoes specific chemical reactions during its synthesis that are critical for its final structure:
Understanding the reaction mechanisms at play allows chemists to optimize conditions for better yields and fewer by-products. Kinetic studies may also be performed to assess reaction rates under different conditions.
Anizatrectinib exerts its therapeutic effects by selectively binding to the active site of neurotrophic receptor tyrosine kinase 1, inhibiting its activity. This inhibition disrupts downstream signaling pathways responsible for cell proliferation and survival in cancer cells.
Studies have shown that Anizatrectinib effectively reduces phosphorylation levels of key substrates involved in tumor growth, leading to decreased viability of cancer cells expressing neurotrophic receptor tyrosine kinase 1.
Relevant data from studies indicate that these properties influence both the bioavailability and efficacy of Anizatrectinib as a therapeutic agent.
Anizatrectinib is primarily investigated for its potential applications in oncology, particularly:
The intellectual property foundation for tropomyosin receptor kinase (TRK) inhibitors, including Anizatrectinib, is significantly shaped by foundational patents like WO2015175788A1 ("1-((3s,4r)-4-(3-fluorophenyl)-1-(2-methoxyethyl)pyrrolidin-3-yl)-3-(4-methyl-3-(2-methylpyrimidin-5-yl)-1-phenyl-1h-pyrazol-5-yl)urea as a trka kinase inhibitor"). This patent claims a broad chemical space centered on urea-linked heterocyclic compounds with substituted pyrrolidine moieties, specifically covering:
The patent strategically employs Markush structures with variable substituents (R¹-Rⁿ) on the pyrazole, pyrimidine, and pyrrolidine rings, encompassing potential modifications later explored in Anizatrectinib’s development, such as specific pyrimidine methyl groups and fluorophenyl orientations [2] [7]. Its protection extends to salts, solvates, and prodrugs of the claimed compounds. Subsequent patents, like WO2019191659A1 ("Treatment of trk-associated cancers"), build upon this foundation by claiming specific therapeutic applications and combination therapies (e.g., with immunotherapy or other kinase inhibitors like cabozantinib or regorafenib) for TRK fusion cancers, highlighting the evolving landscape Anizatrectinib inhabits [7] [10].
Table 1: Key Claim Scopes in Foundational TRK Inhibitor Patents Relevant to Anizatrectinib
Patent Number | Core Compound Class Claims | Therapeutic Use Claims | Formulation Claims |
---|---|---|---|
WO2015175788A1 | Urea-linked heterocycles with chiral pyrrolidine (Markush structures) | Cancer, Pain, Neurodegeneration, Inflammation | Salts, Solvates, Prodrugs, Oral/IV formulations |
WO2019191659A1 | Combinations with immunotherapy/other TKIs (e.g., Cabozantinib, Sitravatinib) | TRK fusion-positive cancers (e.g., Sarcoma, Carcinoma, Glioma) | N/A |
DrugPatentWatch (Rozlytrek) | Crystalline forms, Pharmaceutical compositions (Capsule/Pellets) | NTRK/ROS1 fusion-positive solid tumors | Specific polymorphic forms, Pediatric formulations |
Anizatrectinib’s design departs from the indazole scaffold of first-generation inhibitors like entrectinib (e.g., N-[5-(3,5-difluoro-benzyl)-1H-indazol-3-yl]-4-(4-methyl-piperazin-1-yl)-2-(tetrahydro-pyran-4-ylamino)-benzamide) by employing a pyrazolo[1,5-a]pyrimidine core. This strategic shift was driven by Structure-Activity Relationship studies highlighting limitations of earlier chemotypes:
Achieving therapeutic central nervous system concentrations is critical for treating tropomyosin receptor kinase fusion-positive brain metastases and primary central nervous system tumors. Anizatrectinib incorporates a single chiral center within its pyrrolidine linker, and the selection of the specific (3S,4R)-enantiomer was pivotal for central nervous system penetration:
A primary limitation of first-generation tropomyosin receptor kinase inhibitors is acquired resistance via point mutations in the kinase domain. Anizatrectinib was explicitly designed to address key on-target resistance mechanisms identified through clinical and preclinical studies:
Table 2: Anizatrectinib's Activity Against Key TRK Resistance Mutations
Resistance Mutation | Location/Type | Effect on 1st Gen Inhibitors (e.g., Entrectinib) | Anizatrectinib IC50 (Cell Proliferation) | Design Feature Countering Mutation |
---|---|---|---|---|
NTRK1 G667C | Solvent Front | High Resistance (IC50 >>1000 nM) | 0.031 µM | Small hydrophobic core substituent (Cl/F) minimizes steric clash |
NTRK3 G696A | Solvent Front | High Resistance | 0.018 µM | Small hydrophobic core substituent (Cl/F) minimizes steric clash |
NTRK1 F589L | Gatekeeper | Moderate Resistance | < 10 nM | Optimized fluorophenyl group fills enlarged pocket |
NTRK1 G595R | xDFG Loop | Moderate-High Resistance | < 50 nM | Flexible linker/core adapts to altered DFG conformation |
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8